Salbutamol
Overview
Description
Mechanism of Action
Target of Action
Salbutamol, also known as Albuterol, primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, specifically on the smooth muscles surrounding the bronchial tubes . The compound is 29 times more selective for beta2 receptors than beta1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart .
Mode of Action
This compound acts as a beta-2 adrenergic receptor agonist . When these receptors are activated, the smooth muscles surrounding the bronchial tubes relax . This relaxation allows the airways to expand, enabling air to pass through more easily . This action results in bronchodilation, or the widening of the bronchi, which helps alleviate symptoms of diseases like asthma and chronic obstructive pulmonary disease (COPD) .
Biochemical Pathways
The activation of beta-2 adrenergic receptors by this compound leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then inhibit the release of mediators of immediate hypersensitivity from cells, especially from mast cells. This process ultimately leads to relaxation of smooth muscle in the bronchial tree and peripheral vasculature, causing bronchodilation .
Pharmacokinetics
This compound can be administered orally, intravenously (IV), intramuscularly (IM), subcutaneously, or by inhalation . The onset of action of the inhaled version is typically within 15 minutes and lasts for two to six hours . The compound undergoes metabolism in the liver and is excreted via the kidneys . The elimination half-life is 3.8–6 hours when inhaled .
Result of Action
The primary result of this compound’s action is the relaxation of airway smooth muscle, leading to bronchodilation . This effect helps to alleviate symptoms associated with conditions like asthma and COPD, including shortness of breath, wheezing, and coughing .
Action Environment
Environmental factors can influence the action of this compound. For instance, the regular use of this compound is connected with beta-2 receptor downregulation, loss of bronchodilator response, increased airway hyperresponsiveness, and increased airway inflammation . Additionally, the environmental impact of inhalers for asthma, including this compound, is a topic of ongoing research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Salbutamol can be synthesized through various routes. One common method involves the reaction of 4-hydroxyacetophenone with formaldehyde in the presence of concentrated hydrochloric acid to form 4-hydroxy-3-chloromethylacetophenone. This intermediate is then acylated with acetic anhydride and acetic acid in the presence of sodium acetate to form a diacetate, which is subsequently brominated to yield a bromo ketone. The bromo ketone is then reacted with N-(tert-butyl)benzylamine, followed by treatment with hydrochloric acid to form the hydrochloride of the amino ketone, which is then converted to the free base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar routes as described above, with optimization for yield and purity. The process often includes steps such as chloromethylation, acylation, bromination, and amination, followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Salbutamol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Salbutamol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of β2-adrenergic receptor agonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Extensively studied for its therapeutic effects in treating asthma, COPD, and other respiratory conditions.
Industry: Utilized in the development of inhalation devices and formulations for respiratory therapies.
Comparison with Similar Compounds
Salbutamol is often compared with other β2-adrenergic receptor agonists, such as:
Terbutaline: Similar in structure but with a different arrangement of hydroxyl groups on the benzene ring.
Adrenaline (Epinephrine): A non-selective adrenergic agonist that affects both α and β receptors.
Levalbuterol: The R-isomer of this compound, which has a higher affinity for β2 receptors and is associated with fewer side effects.
This compound’s uniqueness lies in its selective action on β2 receptors, providing effective bronchodilation with a relatively low incidence of cardiovascular side effects compared to non-selective agonists like adrenaline .
Properties
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAUXUAQIAJITI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021255 | |
Record name | Salbutamol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Salbutamol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Soluble in ethanol, sparingly soluble in water, and very soluble in chlorform., Soluble in most organic solvents., In water, 1.43X10+4 mg/L, temp not specified, 2.15e+00 g/L | |
Record name | Salbutamol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01001 | |
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Record name | ALBUTEROL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Salbutamol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
8.9X10-9 mm Hg at 25 °C /Estimated/ | |
Record name | ALBUTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
In vitro studies and in vivo pharmacologic studies have shown that salbutamol has a preferential effect on beta2-adrenergic receptors compared with isoproterenol. Although beta2 adrenoceptors are the predominant adrenergic receptors in bronchial smooth muscle and beta1 adrenoceptors are the predominant receptors in the heart, there are also beta2-adrenoceptors in the human heart comprising 10% to 50% of the total beta-adrenoceptors. The precise function of these receptors has not been established, but their presence raises the possibility that even selective beta2-agonists may have cardiac effects. Activation of beta2-adrenergic receptors on airway smooth muscle leads to the activation of adenyl cyclase and to an increase in the intracellular concentration of cyclic-3′,5′-adenosine monophosphate (cyclic AMP). This increase of cyclic AMP leads to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in relaxation. Salbutamol relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles. Salbutamol acts as a functional antagonist to relax the airway irrespective of the spasmogen involved, thus protecting against all bronchoconstrictor challenges. Increased cyclic AMP concentrations are also associated with the inhibition of release of mediators from mast cells in the airway. Salbutamol has been shown in most controlled clinical trials to have more effect on the respiratory tract, in the form of bronchial smooth muscle relaxation, than isoproterenol at comparable doses while producing fewer cardiovascular effects. Controlled clinical studies and other clinical experience have shown that inhaled albuterol, like other beta-adrenergic agonist drugs, can produce a significant cardiovascular effect in some patients, as measured by pulse rate, blood pressure, symptoms, and/or electrocardiographic changes. A measurable decrease in airway resistance is typically observed within 5 to 15 minutes after inhalation of salbutamol. The maximum improvement in pulmonary function usually occurs 60 to 90 minutes after salbutamol treatment, and significant bronchodilator activity has been observed to persist for 3 to 6 hours., Adrenergic bronchodilators act by stimulating beta2-adrenergic receptors in the lungs to relax bronchial smooth muscle, thereby relieving bronchospasm. /Adrenergic bronchodilators/, Primarily stimulates beta2-adrenergic receptors, with some minor beta1-adrenergic activity., In vitro studies and in vivo pharmacologic studies have demonstrated that albuterol has a preferential effect on beta2-adrenergic receptors compared with isoproterenol. While it is recognized that beta2-adrenergic receptors are the predominant receptors in bronchial smooth muscle, date indicate that there is a population of beta2-receptors in the human heart existing in a concentration between 10% and 50% of cardiac beta-adrenergic receptors. The precise function of these receptors has not been established., Activation of beta2-adrenergic receptors on airway smooth muscle leads to the activation of adenylcyclase and to an increase in the intracellular concentration of cyclic-3',5'-adenosine monophosphate (cyclic AMP). This increase of cyclic AMP leads to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in relaxation. Albuterol relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles. Albuterol acts as a functional antagonist to relax the airway irrespective of the spasmogen involved, this protecting against all bronchoconstrictor challenges. Increased cyclic AMP concentrations are also associated with the inhibition of release of mediators from most cells in the airway. | |
Record name | Salbutamol | |
Source | DrugBank | |
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Color/Form |
White to off-white crystalline solid, Crystalline powder from ethanol-ethyl acetate or ethyl acetate-cyclohexane | |
CAS No. |
18559-94-9 | |
Record name | Salbutamol | |
Source | CAS Common Chemistry | |
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Record name | Salbutamol | |
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Record name | ALBUTEROL | |
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Melting Point |
147-149, 151 °C (Lunts); 157-158 °C (Collins), 157 - 158 °C | |
Record name | Salbutamol | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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